molecular formula C9H22ClN B1525503 2,2,5-Trimethylhexan-3-amine hydrochloride CAS No. 1334149-69-7

2,2,5-Trimethylhexan-3-amine hydrochloride

Cat. No. B1525503
M. Wt: 179.73 g/mol
InChI Key: QPEVASLHISUIHZ-UHFFFAOYSA-N
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Description

“2,2,5-Trimethylhexan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1334149-69-7 . It has a molecular weight of 179.73 . The compound is typically in the form of a powder .

Physical and Chemical Properties The IUPAC name of the compound is 1-tert-butyl-3-methylbutylamine hydrochloride . The InChI code is 1S/C9H21N.ClH/c1-7(2)6-8(10)9(3,4)5;/h7-8H,6,10H2,1-5H3;1H .

Scientific Research Applications

Synthesis and Chemical Reactions

"2,2,5-Trimethylhexan-3-amine hydrochloride" and similar compounds serve as intermediates in the synthesis of primary amines, showcasing a method to transform primary halogen compounds or tosylates into amine hydrochlorides through reactions with sodium bis(trimethylsilyl)amide. This process exemplifies the compound's role in facilitating novel synthesis pathways for primary amines, which are pivotal in developing pharmaceuticals, agrochemicals, and other industrial chemicals (Bestmann & Wölfel, 1984).

Material Science and Nanotechnology

In materials science, the compound's derivatives are utilized for surface functionalization and as crosslinkers in the development of novel materials. For instance, hybrid magnetic hydrogels incorporating magnetic nanoparticles functionalized with (3-aminopropyl)trimethoxysilane demonstrate potential in controlled drug-delivery systems. This application signifies the compound's utility in biomedical engineering, specifically for targeted therapy and controlled release of pharmaceuticals (Barbucci et al., 2012).

Environmental and Analytical Applications

The compound and its derivatives also find applications in environmental science and analytical chemistry. A novel amino-functionalized polymer, synthesized using a precursor related to "2,2,5-Trimethylhexan-3-amine hydrochloride," has been applied for the headspace solid-phase microextraction of chlorophenols from environmental samples. This methodology offers a sensitive and reliable approach for monitoring pollutants, highlighting the compound's role in environmental surveillance and public health (Bagheri, Babanezhad, & Khalilian, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,5-trimethylhexan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.ClH/c1-7(2)6-8(10)9(3,4)5;/h7-8H,6,10H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEVASLHISUIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5-Trimethylhexan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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